N-(6-quinoxalinyl)-2-furamide, also known as N-(quinoxalin-6-yl)furan-2-carboxamide, is a heterocyclic compound characterized by the fusion of a quinoxaline ring and a furan ring through an amide linkage. This compound has garnered attention in medicinal chemistry due to its role as a potent inhibitor of acetyl-CoA synthetase 2, an enzyme critical in cellular metabolism and energy production.
N-(6-quinoxalinyl)-2-furamide is classified under heterocyclic compounds, specifically those containing both quinoxaline and furan moieties. The compound is typically sourced from synthetic routes involving nucleophilic substitution reactions. Its chemical formula is CHNO, and it has a molecular weight of approximately 188.19 g/mol.
The synthesis of N-(6-quinoxalinyl)-2-furamide commonly involves the nucleophilic substitution of 6-fluoroquinoxaline with furamide. A prevalent method utilizes microwave irradiation to enhance reaction efficiency. The reaction typically occurs in the presence of a base such as potassium carbonate and a solvent like dimethyl sulfoxide.
Industrial production may adopt similar synthetic strategies but on a larger scale, employing continuous flow reactors to enhance efficiency and yield while optimizing reaction conditions.
N-(6-quinoxalinyl)-2-furamide undergoes various chemical reactions including:
These reactions are critical for modifying the compound for various applications in medicinal chemistry and material science.
N-(6-quinoxalinyl)-2-furamide primarily acts as a reversible inhibitor of acetyl-CoA synthetase 2 (ACSS2). By inhibiting ACSS2, this compound disrupts the conversion of acetate to acetyl-CoA, which is essential for several metabolic pathways including the tricarboxylic acid cycle and oxidative phosphorylation.
The inhibition leads to significant cellular effects, including:
The compound's ability to permeate cell membranes allows it to exert its biological effects effectively within cellular environments.
N-(6-quinoxalinyl)-2-furamide has several scientific uses, particularly in:
Quinoxaline, a nitrogen-rich heterocyclic scaffold formed by the fusion of benzene and pyrazine rings, has evolved from a structural curiosity to a privileged pharmacophore in drug discovery. This planar bicyclic system exhibits remarkable chemical versatility, enabling diverse functionalization patterns that modulate biological activity profiles. Historically, quinoxaline derivatives gained prominence through antimicrobial applications, with early sulfa drugs demonstrating the therapeutic potential of this heterocyclic framework. The structural similarity of quinoxaline to biologically relevant purines and pteridines facilitated its integration into medicinal chemistry programs targeting nucleic acid interactions and enzyme inhibition [7].
The development timeline reveals significant milestones: Antiproliferative agents like echinomycin derivatives established quinoxaline as a DNA-intercalating moiety, while antiviral breakthroughs emerged with compounds such as Glecaprevir, which incorporates a quinoxaline core as a key structural element in hepatitis C virus (HCC) protease inhibition. The structural evolution progressed from simple substituted quinoxalines to complex polycyclic systems, including pyrrolo[1,2-a]quinoxaline and pyridazino[4,5-b]quinoxaline derivatives, each offering distinct three-dimensional architectures for target engagement. Contemporary research has expanded these applications to hormone-dependent diseases, exemplified by non-peptide Gonadotropin-Releasing Hormone (GnRH) antagonists like Sufugolix (TAK-013) and Relugolix (TAK-385). These clinical-stage compounds feature optimized thieno[2,3-d]pyrimidine-2,4-dione scaffolds with quinoxaline-like pharmacophores that achieve subnanomolar receptor antagonism (IC₅₀ = 0.1-0.33 nM) [1] [7].
Table 1: Clinically Significant Quinoxaline-Containing Pharmacophores
Compound | Core Structure | Therapeutic Application | Key Pharmacological Data |
---|---|---|---|
Glecaprevir | Quinoxaline-based macrocycle | Hepatitis C virus NS3/4A protease inhibitor | Pan-genotypic activity; used in combination therapy |
Sufugolix (TAK-013) | Thieno[2,3-d]pyrimidine-2,4-dione | GnRH receptor antagonist | IC₅₀ = 0.1 nM (human GnRH-R); oral bioavailability |
Relugolix (TAK-385) | Thieno[2,3-d]pyrimidine-2,4-dione | GnRH receptor antagonist | IC₅₀ = 0.33 nM; LH suppression >24h at 1mg/kg |
Echinomycin | Quinoxaline-2-carboxamide | Antineoplastic (DNA bis-intercalator) | Inhibits HIF-1 DNA binding |
The synthetic accessibility of quinoxaline derivatives via condensation reactions between o-phenylenediamines and 1,2-dicarbonyl compounds has accelerated structural exploration. Modern green chemistry approaches, including microwave-assisted synthesis and one-pot multicomponent reactions, have further expanded the molecular diversity of accessible quinoxaline derivatives [7]. These methodological advances have positioned quinoxaline as a central scaffold in addressing emerging therapeutic challenges, particularly against viral pathogens where molecules like pyrazolo[1,5-a]quinoxaline derivatives demonstrate multimodal antiviral mechanisms.
The electronic asymmetry of the quinoxaline ring system creates distinct positional reactivities, with the 6-position (equivalent to the 3-position in pyrazine numbering) emerging as a strategic site for functionalization. Quantum chemical analyses reveal that this position exhibits pronounced electron deficiency due to the combined effects of both nitrogen atoms, rendering it highly susceptible to nucleophilic aromatic substitution. This electronic profile enables the installation of electron-donating groups that modulate the entire π-system's electron distribution, thereby influencing binding interactions with biological targets [7].
Structural biology studies demonstrate that 6-position substituents project into critical binding pockets of therapeutic targets. In the context of kinase inhibition, 6-aminoquinoxaline derivatives engage conserved catalytic residues through hydrogen bonding networks facilitated by the amino group. Similarly, for antiviral applications, molecular docking studies of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) main protease inhibitors reveal that 6-substituents occupy the S1 specificity pocket, with hydrogen bond acceptors positioned at this location showing enhanced binding affinity [7]. The steric accessibility of the 6-position compared to the sterically congested 2- and 3-positions further enhances its versatility for introducing diverse functional groups.
Table 2: Electronic and Steric Properties of Quinoxaline Positions
Position | Electron Density | Steric Accessibility | Preferred Modifications |
---|---|---|---|
2- | Moderate | Low | Bulky hydrophobic groups |
3- | High | Moderate | Hydrogen bond donors |
5-/8- (benzene ring) | Moderate | High | Electron-withdrawing groups |
6- (equivalent to 3-) | Low (electron-deficient) | High | Electron-donating groups, hydrogen bond acceptors |
7- | Moderate | Moderate | Limited modifications |
The hydrogen bonding capacity of 6-aminoquinoxaline derivatives proves particularly valuable in drug design. The amino group at this position serves as both hydrogen bond donor and acceptor, enabling dual-point interactions with target proteins. This feature is exemplified in the design of N-(6-quinoxalinyl)-2-furamide, where the 6-amino group provides the attachment point for the furan-2-carboxamide moiety while simultaneously participating in target binding. Molecular modeling of similar compounds demonstrates that the 6-amino group forms critical hydrogen bonds with backbone carbonyls in the Gonadotropin-Releasing Hormone receptor's binding pocket, contributing to submicromolar antagonism [7]. Additionally, the planar configuration of 6-substituted quinoxalines facilitates π-stacking interactions with aromatic residues in enzyme active sites, as observed in topoisomerase II inhibitors bearing this substitution pattern.
The incorporation of furan heterocycles represents a sophisticated strategy for optimizing the drug-likeness of quinoxaline derivatives. Furan, a five-membered oxygen-containing heterocycle, contributes significantly to the molecular recognition properties of hybrid molecules through its aromatic character and hydrogen bond accepting capability. The oxygen atom in the furan ring serves as a hydrogen bond acceptor that can mimic biological hydrogen bonding patterns, while its modest lipophilicity (LogP ≈ 1.3) counterbalances the hydrophilic nature of the quinoxaline scaffold [6] [9].
Pharmacokinetic optimization studies demonstrate that furan-containing compounds exhibit enhanced membrane permeability compared to non-heterocyclic analogs. This property stems from the furan ring's balanced lipophilicity-hydrophilicity ratio and moderate molecular weight contribution. In metabolic stability assessments, furan derivatives show reduced susceptibility to cytochrome P450 3A4-mediated oxidation compared to thiophene analogs, particularly when substituted at the 5-position. The intrinsic metabolic resistance of furans arises from their lower electron density, which impedes the formation of reactive epoxide intermediates that commonly plague thiophene-containing drugs [6] [9].
Table 3: Pharmacokinetic Advantages of Furan-Containing Bioactive Compounds
Parameter | Furan-Containing Compounds | Non-Furan Analogs | Biological Significance |
---|---|---|---|
cLogP Range | 1.5-3.0 | 0.5-1.5 or 3.5-5.0 | Optimal membrane permeability |
Hydrogen Bond Acceptors | 2-4 (furan O contributes) | Variable | Enhanced target engagement |
Metabolic Stability (t₁/₂) | 45-120 minutes | 15-40 minutes | Reduced dosing frequency |
Aqueous Solubility | Moderate (50-200 μM) | Often low (<20 μM) | Improved oral bioavailability |
The planar conformation of the furan ring facilitates optimal spatial orientation of pharmacophores within target binding sites. In N-(6-quinoxalinyl)-2-furamide, the dihedral angle between the quinoxaline and furan rings approaches coplanarity (approximately 15-30°), enabling simultaneous interactions with complementary protein surfaces. Molecular dynamics simulations of similar furan-quinoxaline hybrids reveal stable binding modes in enzyme active sites, with residence times exceeding 300 nanoseconds in protease targets [7] [9]. This conformational stability translates to prolonged pharmacological effects despite moderate plasma half-lives.
Additionally, furan serves as a versatile bioisostere for phenolic rings and other heterocyclic systems while offering superior metabolic properties. The replacement of thiophene with furan in protease inhibitors has yielded improved metabolic profiles without compromising potency, as demonstrated in direct-acting antiviral agents where furan-containing compounds maintained nanomolar inhibitory concentrations against Hepatitis C Virus (HCV) NS3/4A protease while showing reduced hepatic accumulation. The strategic incorporation of furan rings thus addresses multiple drug design challenges simultaneously—enhancing target affinity, optimizing physicochemical properties, and mitigating metabolic liabilities [7] [9].
CAS No.: 572-32-7
CAS No.: 14127-68-5
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2